molecular formula C14H16F3NO2 B3038466 1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone CAS No. 866010-38-0

1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone

Cat. No.: B3038466
CAS No.: 866010-38-0
M. Wt: 287.28 g/mol
InChI Key: AKJKISFJMWAOMS-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone is a chemical compound with the molecular formula C16H18F3NO2 and a molecular weight of 287.28 g/mol. This compound is known for its unique structure, which includes a trifluoromethyl group, a benzyloxy group, and a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

The synthesis of 1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the benzyloxy and trifluoromethyl groups. One common synthetic route includes the reaction of piperidine with benzyl chloride to form the benzyloxy piperidine intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxy group may contribute to binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar compounds to 1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone include:

    1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-propanone: Similar structure but with a propanone group instead of ethanone.

    1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-butanone: Contains a butanone group, offering different chemical properties.

    1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-pentanone: Features a pentanone group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-phenylmethoxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)13(19)18-8-4-7-12(9-18)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJKISFJMWAOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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